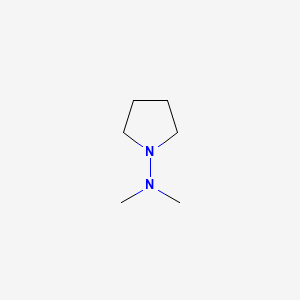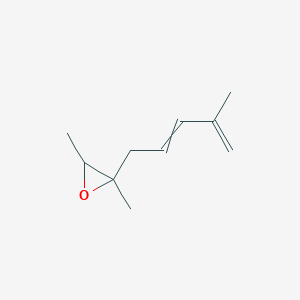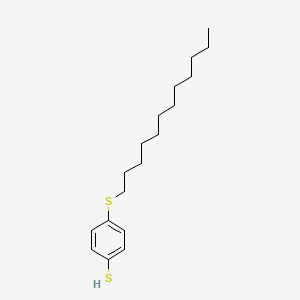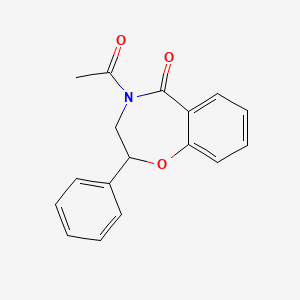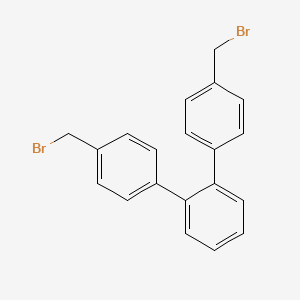
1,2-Bis(4-bromomethylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-bromomethylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two bromomethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-bromomethylphenyl)benzene typically involves the bromination of 1,2-dimethylbenzene (o-xylene) followed by a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-bromomethylphenyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(4-bromomethylphenyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-bromomethylphenyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromobenzene: Lacks the methyl groups but has similar bromine substitution.
1,4-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups in different positions.
1,2-Dimethylbenzene (o-xylene): Precursor to 1,2-Bis(4-bromomethylphenyl)benzene.
Uniqueness
This compound is unique due to the presence of two bromomethyl groups, which provide specific reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
55759-13-2 |
|---|---|
Fórmula molecular |
C20H16Br2 |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1,2-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2 |
Clave InChI |
CQZFOAQNRXXQOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
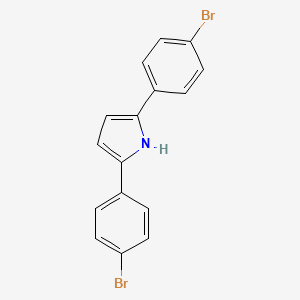

![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
